

Part 1: Executive Summary & Core Physicochemical Profile

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Compound of Interest

Compound Name: 4-Iodo-3-methyl-5-phenylisoxazole

CAS No.: 16114-53-7

Cat. No.: B107128

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The molecular weight of **4-iodo-3-methyl-5-phenylisoxazole** is 285.08 g/mol .

While this value is the fundamental stoichiometric constant for calculating yields, the molecule's true value in drug discovery lies in its role as a "privileged scaffold intermediate." The 4-iodo position serves as a highly reactive orthogonal handle, enabling the rapid diversification of the isoxazole core via palladium-catalyzed cross-coupling reactions. This specific derivative allows medicinal chemists to access complex chemical space (e.g., COX-2 inhibitors, antimicrobial agents) without de novo ring construction.

Table 1: Physicochemical Specifications

Property	Value	Technical Note
Molecular Weight	285.08 g/mol	Based on standard atomic weights ().
Exact Mass	284.965 g/mol	Monoisotopic mass for HRMS validation.
Molecular Formula		
CAS Number	16114-53-7	
Physical State	Pale yellow crystalline solid	Color deepens upon oxidation/light exposure.
Melting Point	72–74 °C	Sharp melting point indicates high purity (>98%).
Solubility	DMSO, DMF, , EtOAc	Poorly soluble in water; lipophilic character.
ClogP	~3.4	Predicted value; indicates good membrane permeability potential.

Part 2: Synthetic Architecture & Methodology

The synthesis of **4-iodo-3-methyl-5-phenylisoxazole** is a classic example of Electrophilic Aromatic Substitution (EAS) applied to a heteroaromatic system. Unlike benzene, the isoxazole ring has distinct electron density zones. The C4 position is the most electron-rich, making it the exclusive site for electrophilic attack by iodonium species.

Mechanism of Action

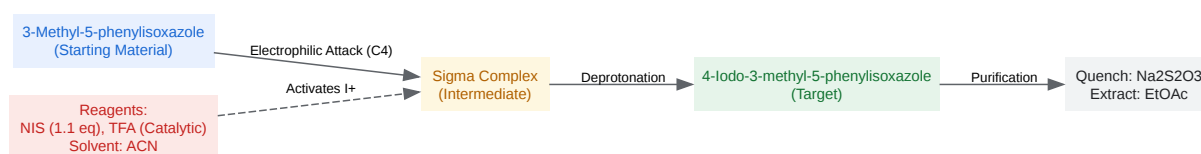
Direct iodination is preferred over cyclization of pre-iodinated precursors due to cost and atom economy. We utilize N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA).[1]

- Why NIS? It provides a controlled source of electrophilic iodine (

) without the harsh oxidizing conditions of

- Why TFA? It protonates the NIS, increasing the electrophilicity of the iodine, facilitating attack on the C4 position of the isoxazole.

Diagram 1: Synthetic Pathway & Logic Flow



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Caption: Electrophilic iodination pathway using NIS/TFA activation to selectively target the C4 position.

Standardized Experimental Protocol

This protocol is self-validating: The color change during quenching serves as a visual endpoint.

- Preparation: Charge a round-bottom flask with 3-methyl-5-phenylisoxazole (1.0 equiv, e.g., 5.0 g) and acetonitrile (ACN, 10 volumes).
- Activation: Add Trifluoroacetic acid (TFA) (0.2 equiv) as a catalyst.
- Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 15 minutes to control the exotherm.
 - Observation: The solution will turn amber/dark red.
- Reaction: Stir at Room Temperature (25 °C) for 4–6 hours.
 - Monitor: Check via TLC (Hexane:EtOAc 8:2). The starting material (

) should disappear, replaced by a less polar spot (

).

- Quench (Critical Step): Pour the reaction mixture into a saturated aqueous solution of Sodium Thiosulfate (

).

- Visual Validation: The dark iodine color must vanish, leaving a pale yellow or white precipitate. This confirms the neutralization of excess active iodine species.

- Isolation: Extract with Ethyl Acetate (

), dry over

, and concentrate in vacuo. Recrystallize from ethanol if necessary.

Part 3: Analytical Validation (The "Proof")

As a scientist, you cannot rely on yield alone. You must validate the structural integrity of the C4-substitution.

Proton NMR (NMR) Logic

The most definitive proof of reaction success is the disappearance of the C4-proton.

Feature	Precursor (Parent Isoxazole)	Product (4-Iodo Derivative)	Diagnostic Change
C4-H	Singlet (6.6–6.8 ppm)	ABSENT	Primary Confirmation
C3-CH3	Singlet (2.3 ppm)	Singlet (2.4 ppm)	Slight downfield shift due to Iodine's inductive effect.
Phenyl	Multiplet (7.4–7.8 ppm)	Multiplet (7.4–7.8 ppm)	Minimal change (distal to reaction site).

Mass Spectrometry (MS)

- Ionization: ESI+ or APCI.
- Target Mass: Look for .
- Isotopic Pattern: Iodine is monoisotopic (), so you will not see the M+2 pattern characteristic of Bromine or Chlorine. This lack of "isotopic noise" confirms Iodine incorporation.

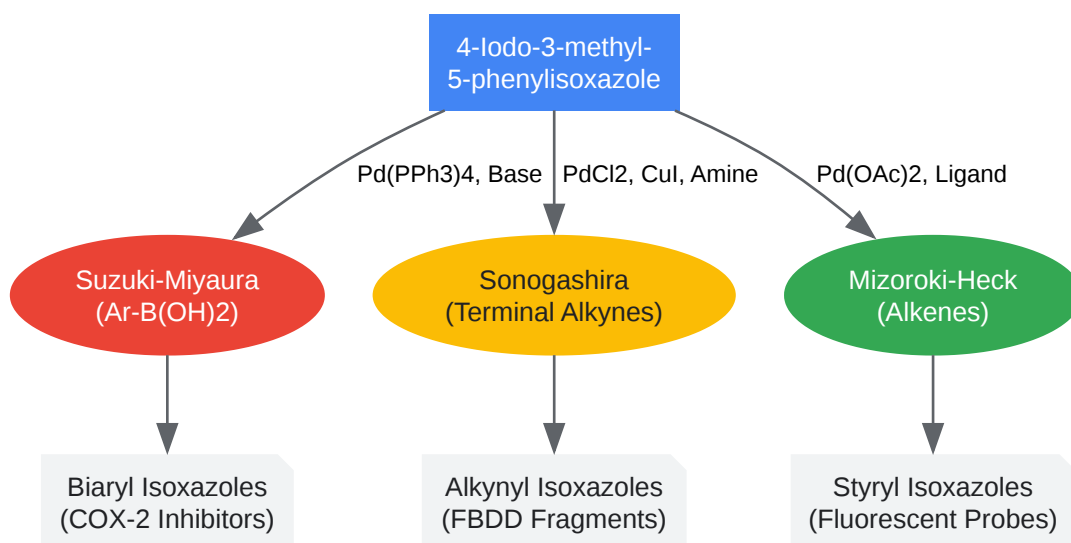
Part 4: Functionalization & Applications

The 285.08 g/mol molecular weight is merely the starting line. The C4-Iodo bond is weak (kcal/mol) compared to

or

, making it exceptionally reactive toward oxidative addition by Palladium(0). This makes the molecule an ideal "hub" for divergent synthesis.

Diagram 2: Divergent Synthesis Workflow



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Caption: Palladium-catalyzed divergence strategies transforming the 4-iodo scaffold into bioactive libraries.

Key Applications in Drug Development

- COX-2 Inhibition: The 3,4,5-substituted isoxazole motif is pharmacophoric for cyclooxygenase-2 inhibition (similar to Valdecoxib). The Suzuki coupling allows the introduction of a second phenyl ring at C4 to optimize potency.
- Fragment-Based Drug Discovery (FBDD): Due to its relatively low MW (285.08) and high crystallinity, this molecule serves as a "heavy atom" fragment for X-ray crystallographic screening, where the Iodine atom provides anomalous scattering for phase determination.

References

- National Institutes of Health (NIH). (2018). The recent progress of isoxazole in medicinal chemistry. *Bioorganic & Medicinal Chemistry*. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS) in Organic Synthesis. Retrieved from [\[Link\]](#)

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